molecular formula C6H11Br B2692547 1-Bromo-3-methylcyclopentane CAS No. 58794-26-6

1-Bromo-3-methylcyclopentane

Cat. No.: B2692547
CAS No.: 58794-26-6
M. Wt: 163.058
InChI Key: RWMACSHFTGJPQM-UHFFFAOYSA-N
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Description

1-Bromo-3-methylcyclopentane is an organic compound with the molecular formula C6H11Br. It is a derivative of cyclopentane, where a bromine atom is attached to the first carbon and a methyl group is attached to the third carbon of the cyclopentane ring. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylcyclopentane can be synthesized through the bromination of 3-methylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the formation of the bromine radical. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 3-methylcyclopentane, forming a cyclopentyl radical. This radical then reacts with another bromine molecule to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 3-methylcyclopentane in a reaction vessel, with careful monitoring of temperature and reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methylcyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in solvents like ethanol or tert-butanol.

Major Products Formed:

    Substitution Reactions: Products include 3-methylcyclopentanol, 3-methylcyclopentanenitrile, and 3-methylcyclopentylamine.

    Elimination Reactions: The major product is 3-methylcyclopentene.

Scientific Research Applications

1-Bromo-3-methylcyclopentane is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of certain medicinal compounds and is used in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 1-Bromo-3-methylcyclopentane in chemical reactions involves the formation of a cyclopentyl radical or a carbocation intermediate, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through an SN2 or SN1 mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene through an E2 mechanism .

Comparison with Similar Compounds

1-Bromo-3-methylcyclopentane can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-3-methylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMACSHFTGJPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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